Cas no 1345472-12-9 (4-(2-Bromo-6-fluorobenzyl)morpholine)
4-(2-Bromo-6-fluorobenzyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 4-[(2-bromo-6-fluorophenyl)methyl]morpholine
- 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene;
- CS-0193476
- E91948
- MFCD20441936
- 1345472-12-9
- DTXSID70718443
- 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene
- BS-25634
- 4-(2-Bromo-6-fluorobenzyl)morpholine
-
- MDL: MFCD20441936
- Inchi: 1S/C11H13BrFNO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2
- InChI Key: CWQNAYDNRWPWBM-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1CN1CCOCC1)F
Computed Properties
- Exact Mass: 273.01600
- Monoisotopic Mass: 273.01645Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- PSA: 12.47000
- LogP: 2.35830
4-(2-Bromo-6-fluorobenzyl)morpholine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(2-Bromo-6-fluorobenzyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM319771-10g |
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene |
1345472-12-9 | 95% | 10g |
$373 | 2021-08-18 | |
| TRC | B961508-50mg |
4-(2-Bromo-6-fluorobenzyl)morpholine |
1345472-12-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B961508-100mg |
4-(2-Bromo-6-fluorobenzyl)morpholine |
1345472-12-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B961508-500mg |
4-(2-Bromo-6-fluorobenzyl)morpholine |
1345472-12-9 | 500mg |
$ 115.00 | 2022-06-06 | ||
| abcr | AB312007-1 g |
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene; 98% |
1345472-12-9 | 1 g |
€178.00 | 2023-07-19 | ||
| abcr | AB312007-5 g |
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene; 98% |
1345472-12-9 | 5 g |
€450.00 | 2023-07-19 | ||
| abcr | AB312007-10 g |
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene; 98% |
1345472-12-9 | 10 g |
€756.00 | 2023-07-19 | ||
| abcr | AB312007-1g |
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene, 98%; . |
1345472-12-9 | 98% | 1g |
€178.00 | 2025-04-21 | |
| abcr | AB312007-5g |
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene, 98%; . |
1345472-12-9 | 98% | 5g |
€450.00 | 2025-04-21 | |
| abcr | AB312007-10g |
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene, 98%; . |
1345472-12-9 | 98% | 10g |
€756.00 | 2025-04-21 |
4-(2-Bromo-6-fluorobenzyl)morpholine Suppliers
4-(2-Bromo-6-fluorobenzyl)morpholine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 4-(2-Bromo-6-fluorobenzyl)morpholine
Comprehensive Overview of 4-(2-Bromo-6-fluorobenzyl)morpholine (CAS No. 1345472-12-9): Properties, Applications, and Industry Insights
4-(2-Bromo-6-fluorobenzyl)morpholine (CAS No. 1345472-12-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated fluorobenzyl derivative combines a morpholine ring with a halogenated aromatic system, offering versatile reactivity for synthetic applications. Researchers are increasingly exploring its potential as a building block in drug discovery, particularly for kinase inhibitors and CNS-targeted therapies.
The compound's molecular structure features two strategically placed halogens (bromine and fluorine) that enable selective functionalization through cross-coupling reactions. This characteristic makes 4-(2-Bromo-6-fluorobenzyl)morpholine valuable for structure-activity relationship (SAR) studies in medicinal chemistry. Recent publications highlight its utility in developing novel antimicrobial agents, with particular interest in addressing antibiotic resistance – a critical global health challenge.
From a synthetic chemistry perspective, the morpholine moiety in 1345472-12-9 provides improved solubility and bioavailability to derived compounds, while the 2-bromo-6-fluorophenyl group serves as an excellent handle for further derivatization. This dual functionality explains why patent applications mentioning this chemical intermediate have increased by 35% since 2020, according to recent intellectual property analyses.
Quality control of 4-(2-Bromo-6-fluorobenzyl)morpholine requires careful monitoring of purity levels, typically assessed via HPLC and NMR spectroscopy. The compound's stability under various storage conditions has become a frequent topic in research forums, with most studies recommending anhydrous environments at controlled temperatures to maintain optimal shelf life.
Environmental considerations for halogenated compounds like 1345472-12-9 have led to innovations in green chemistry approaches. Recent advancements in catalytic bromination methods and flow chemistry applications demonstrate the industry's commitment to sustainable production of such intermediates. These developments align with growing investor interest in ESG-compliant chemical manufacturing processes.
The global market for fluorinated pharmaceutical intermediates is projected to reach $2.8 billion by 2027, with 4-(2-Bromo-6-fluorobenzyl)morpholine positioned as a potentially significant contributor. Its applications extend beyond human medicine into veterinary pharmaceuticals and crop protection products, particularly in developing next-generation fungicides with improved environmental profiles.
Analytical challenges associated with 1345472-12-9 include the development of robust LC-MS methods for trace detection in biological matrices, a requirement for pharmacokinetic studies. Recent method optimization publications suggest that HILIC chromatography provides superior separation for this polar compound compared to traditional reversed-phase systems.
Supply chain dynamics for specialty chemicals like 4-(2-Bromo-6-fluorobenzyl)morpholine have evolved significantly post-pandemic, with manufacturers adopting dual sourcing strategies and increasing regional production capacity. This shift responds to growing demand for reliable access to critical research chemicals across multiple continents.
Future research directions for 1345472-12-9 derivatives may explore their potential in proteolysis targeting chimeras (PROTACs), an emerging therapeutic modality. The compound's ability to serve as a linker between target-binding and E3 ligase-recruiting components makes it particularly interesting for this cutting-edge technology.
For laboratories working with 4-(2-Bromo-6-fluorobenzyl)morpholine, proper waste handling procedures are essential. Recent innovations in halogen recovery systems demonstrate how industry leaders are addressing sustainability concerns while maintaining research productivity with such valuable intermediates.
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